7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate
CAS No.:
Cat. No.: VC17277195
Molecular Formula: C17H29NO4S
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO4S |
|---|---|
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | 7-(1-butyl-2,5-dioxopyrrolidin-3-yl)sulfanylheptyl acetate |
| Standard InChI | InChI=1S/C17H29NO4S/c1-3-4-10-18-16(20)13-15(17(18)21)23-12-9-7-5-6-8-11-22-14(2)19/h15H,3-13H2,1-2H3 |
| Standard InChI Key | YMEGYHJDYKTABU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN1C(=O)CC(C1=O)SCCCCCCCOC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
7-((1-Butyl-2,5-dioxopyrrolidin-3-yl)thio)heptyl acetate (CAS: 62164-04-9) features a 2,5-dioxopyrrolidine ring substituted at the 1-position with a butyl group and at the 3-position with a thioether-linked heptyl acetate side chain . The dioxopyrrolidinyl moiety introduces two ketone groups, rendering the molecule polar and reactive, while the thioether bridge (-S-) provides stability against oxidative degradation compared to sulfone analogs.
| Property | Thioether Derivative | Sulfonyl Derivative |
|---|---|---|
| Functional Group | -S- | -SO₂- |
| Molecular Formula | C₁₇H₂₉NO₅S (inferred) | C₁₇H₂₉NO₆S |
| Molecular Weight | ~343.5 g/mol (estimated) | 375.5 g/mol |
| Polarity | Moderate | High |
The thioether’s reduced polarity compared to the sulfonyl analog suggests differences in solubility and membrane permeability, which may influence biological activity .
Synthesis and Manufacturing Considerations
Challenges in Production
Key manufacturing hurdles include:
-
Thioether stability: While less prone to oxidation than sulfides, long-term storage requires inert atmospheres to prevent gradual sulfoxide formation .
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Stereochemical control: The dioxopyrrolidine ring’s planar geometry may lead to racemization during synthesis, necessitating chiral resolution techniques.
Physicochemical Properties
Solubility and Partitioning
Experimental data remain limited, but computational predictions using analog data suggest:
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logP: ~2.1 (estimated via comparative analysis with tert-butyl adipate derivatives )
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Aqueous solubility: <1 mg/mL at 25°C, driven by the hydrophobic heptyl chain and dioxopyrrolidinyl core.
Spectroscopic Characteristics
Predicted spectral features include:
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